molecular formula C11H13FO2 B13675640 5-(2-Fluorophenyl)pentanoic Acid

5-(2-Fluorophenyl)pentanoic Acid

Cat. No.: B13675640
M. Wt: 196.22 g/mol
InChI Key: KGGHVZFPQBIWJO-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)pentanoic Acid (CAS: 199664-70-5) is a fluorinated carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a 2-fluorophenyl group at the terminal carbon. Its molecular formula is C₁₁H₁₁FO₃, with a molecular weight of 210.2 g/mol . This compound is notably associated with the synthesis of pharmaceuticals, serving as an impurity reference standard for Ezetimibe, a cholesterol absorption inhibitor .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

5-(2-fluorophenyl)pentanoic acid

InChI

InChI=1S/C11H13FO2/c12-10-7-3-1-5-9(10)6-2-4-8-11(13)14/h1,3,5,7H,2,4,6,8H2,(H,13,14)

InChI Key

KGGHVZFPQBIWJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)pentanoic Acid typically involves the introduction of a fluorophenyl group to a pentanoic acid backbone. One common method is the Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with a pentanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of 5-(2-Fluorophenyl)pentanoic Acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)pentanoic Acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Fluorophenyl)pentanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)pentanoic Acid involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Fluorine Substitution

5-(4-Fluorophenyl)-5-oxopentanoic Acid (CAS: 879572-57-3) shares the same molecular formula (C₁₁H₁₁FO₃) and weight (210.2 g/mol) as 5-(2-Fluorophenyl)pentanoic Acid but differs in the fluorine substituent position (para instead of ortho) . Key comparisons include:

  • Biological Activity : Positional isomers often exhibit divergent pharmacological profiles. For example, para-substituted analogs may show enhanced metabolic stability in drug design .

Halogen Substitution: Fluorine vs. Chlorine

5-[(2-Chlorophenyl)sulfanyl]pentanoic Acid (C₁₁H₁₃ClO₂S, MW: 244.74 g/mol) replaces fluorine with chlorine and introduces a sulfanyl group . Differences include:

  • Electronegativity and Size : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter lipophilicity and binding interactions.
  • Chemical Reactivity : The sulfanyl group (-S-) can participate in disulfide bond formation or redox reactions, unlike the inert C-F bond .

Functional Group Modifications

a) Loxiglumide (CR 1505)

This pentanoic acid derivative (C₂₃H₂₅Cl₂N₃O₄, MW: 502.37 g/mol) features dichlorobenzoylamino and methoxypropylpentylamino groups. Key distinctions:

  • Pharmacological Activity: The bulky substituents enable receptor antagonism, unlike the simpler 2-fluorophenyl group in 5-(2-Fluorophenyl)pentanoic Acid.
  • Acid Stability : The amide and ether linkages in Loxiglumide enhance stability under acidic conditions, critical for oral bioavailability .
b) 5-[N-(1'-Phenylcyclohexyl)amino]pentanoic Acid

Used as a hapten for generating antibodies against arylcyclohexylamines, this compound (structural analog of N-ethyl-1-phenylcyclohexylamine) demonstrates the importance of rigid cyclic substituents in mimicking pharmacophores. Its high affinity for phencyclidine (PCP) receptors (Kd: 1.9–51.6 nM) highlights how structural complexity enhances target specificity .

Stereochemical and Cyclic Derivatives

a) (S)-2-((Fmoc)amino)-5-substituted Pentanoic Acid Hydrochlorides

A series of compounds (e.g., 2e–2j) with piperazinyl, benzyl, or hydroxy groups exhibit optical activity ([α]D: −6.3 to −8.3) and modified solubility profiles due to charged ammonium moieties . These derivatives underscore how stereochemistry and polar functional groups (e.g., -OH, -NH-) influence physicochemical properties and biological interactions.

b) 5-[(2S,3S,4R)-3,4-Diaminothiolan-2-yl]pentanoic Acid

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Substituent/Group Molecular Formula MW (g/mol) CAS Number Key Properties/Applications
5-(2-Fluorophenyl)pentanoic Acid 2-fluorophenyl C₁₁H₁₁FO₃ 210.2 199664-70-5 Ezetimibe impurity; API synthesis
5-(4-Fluorophenyl)-5-oxopentanoic Acid 4-fluorophenyl, oxo C₁₁H₁₁FO₃ 210.2 879572-57-3 Structural isomer; SAR studies
5-[(2-Chlorophenyl)sulfanyl]pentanoic Acid 2-chlorophenyl, sulfanyl C₁₁H₁₃ClO₂S 244.74 N/A Halogen/sulfur substituent effects
Loxiglumide (CR 1505) Dichlorobenzoylamino, methoxypropylpentylamino C₂₃H₂₅Cl₂N₃O₄ 502.37 N/A Cholecystokinin antagonist; pancreatitis therapy
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic Acid Phenylcyclohexylamino C₁₇H₂₄N₂O₂ 288.39 N/A PCP receptor mimic; antibody generation

Research Findings and Implications

  • Substituent Position: The ortho-fluorine in 5-(2-Fluorophenyl)pentanoic Acid may hinder rotational freedom, reducing metabolic degradation compared to para-substituted analogs .
  • Functional Group Impact : Bulky groups (e.g., in Loxiglumide) enhance receptor binding but may reduce solubility, necessitating formulation adjustments .
  • Stereochemistry : Optically active derivatives (e.g., 2e–2j) demonstrate the critical role of chirality in drug efficacy and pharmacokinetics .

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